Cas no 1804417-01-3 (Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate)

Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate
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- Inchi: 1S/C11H9ClF2N2O2/c1-2-18-11(17)6-3-8(10(13)14)16-9(4-12)7(6)5-15/h3,10H,2,4H2,1H3
- InChI Key: UFKPYBPAFLSIGB-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=C(C(=O)OCC)C=C(C(F)F)N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 345
- Topological Polar Surface Area: 63
- XLogP3: 1.9
Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029037486-1g |
Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate |
1804417-01-3 | 95% | 1g |
$2,981.85 | 2022-04-02 | |
Alichem | A029037486-250mg |
Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate |
1804417-01-3 | 95% | 250mg |
$1,029.00 | 2022-04-02 | |
Alichem | A029037486-500mg |
Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate |
1804417-01-3 | 95% | 500mg |
$1,701.85 | 2022-04-02 |
Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate Related Literature
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
Additional information on Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate
Comprehensive Overview of Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1804417-01-3)
Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate (CAS No. 1804417-01-3) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemical research. This compound, characterized by its unique chloromethyl, cyano, and difluoromethyl functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining both electron-withdrawing and electron-donating substituents, makes it a valuable building block for designing novel compounds with potential applications in drug discovery and crop protection.
In recent years, the demand for pyridine-based intermediates like Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate has surged due to their role in developing next-generation pharmaceuticals and sustainable agrochemicals. Researchers are particularly interested in its difluoromethyl group, which is known to enhance metabolic stability and bioavailability in drug candidates. This aligns with the growing trend of fluorine-containing compounds in medicinal chemistry, a topic frequently searched in academic and industrial databases.
The compound's CAS No. 1804417-01-3 is often referenced in patent literature and scientific publications, highlighting its relevance in proprietary synthesis routes. Its chloromethyl moiety offers a reactive site for further functionalization, enabling the creation of diverse molecular architectures. This feature is particularly valuable in combinatorial chemistry, where rapid scaffold diversification is essential for high-throughput screening.
From an industrial perspective, Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate is synthesized through multi-step organic reactions, often involving Pd-catalyzed cross-coupling or nucleophilic substitution techniques. These methods are frequently discussed in online forums and research communities, reflecting the compound's technical complexity and the need for optimized synthetic protocols. Environmental considerations also play a role, as manufacturers explore green chemistry approaches to reduce waste and improve atom economy during production.
Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography, ensuring high purity and structural confirmation. Quality control is critical, given its application in sensitive research areas. The cyano group in its structure also makes it a candidate for studying molecular interactions via spectroscopic methods, a subject of interest in computational chemistry circles.
In the context of intellectual property, CAS No. 1804417-01-3 appears in several patent filings related to kinase inhibitors and herbicide formulations, addressing common search queries about its commercial applications. The compound's pyridine core is a privileged scaffold in drug design, contributing to its prominence in recent drug discovery pipelines. Discussions about its structure-activity relationships (SAR) frequently appear in medicinal chemistry literature, further underscoring its scientific importance.
As regulatory landscapes evolve, compounds like Ethyl 2-(chloromethyl)-3-cyano-6-(difluoromethyl)pyridine-4-carboxylate are scrutinized for their environmental fate and toxicological profiles. These aspects are increasingly searched in relation to REACH compliance and sustainable chemistry initiatives. The difluoromethyl group specifically attracts attention due to its influence on both biological activity and environmental persistence, making it a focal point in eco-toxicology studies.
Looking ahead, the versatility of CAS No. 1804417-01-3 positions it as a key player in advancing precision agriculture and targeted therapeutics. Its structural features align with current research trends toward fragment-based drug design and agrochemical innovation, topics dominating scientific search engines. With ongoing developments in catalytic synthesis and computational modeling, this compound is poised to remain relevant in cutting-edge chemical research.
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